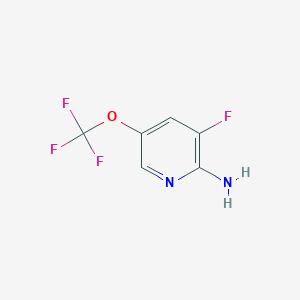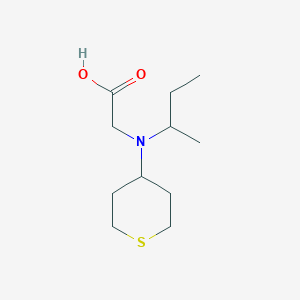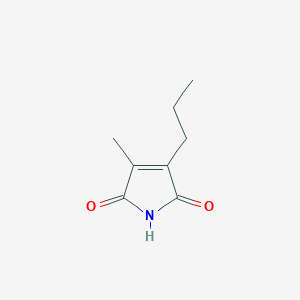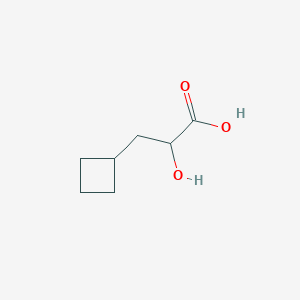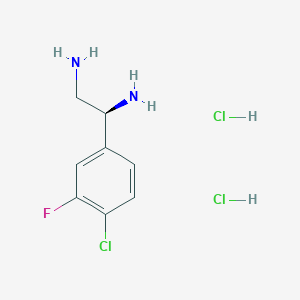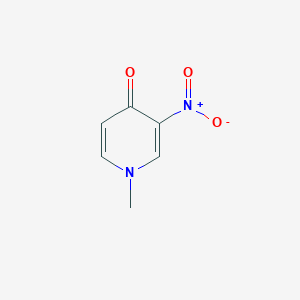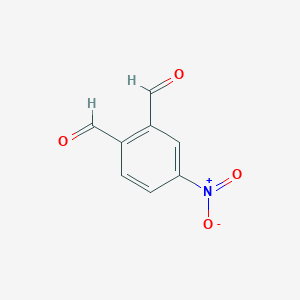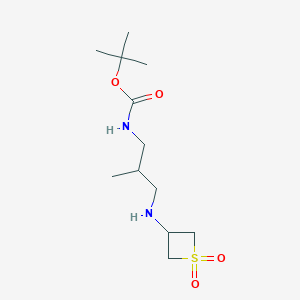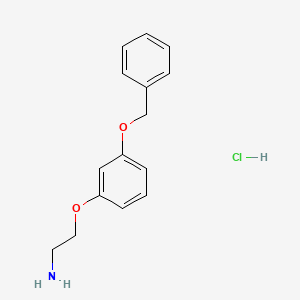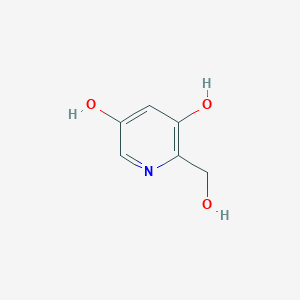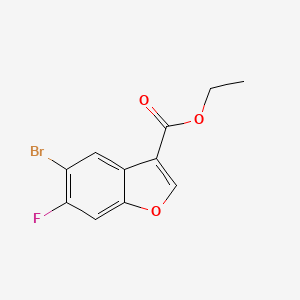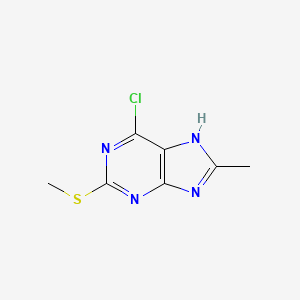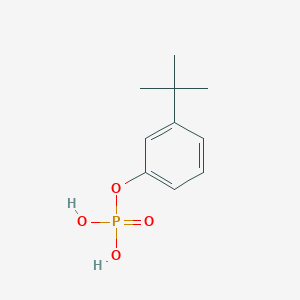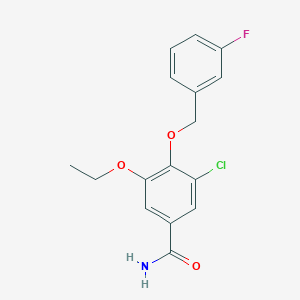
3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide is a chemical compound with the molecular formula C16H15ClFNO3 and a molecular weight of 323.74 g/mol . This compound is known for its unique structure, which includes a chloro, ethoxy, and fluorobenzyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzaldehyde . This intermediate is then subjected to further reactions to introduce the amide group, resulting in the final benzamide compound. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzamide: Similar structure but with a different fluorobenzyl group position.
3-Chloro-5-ethoxy-4-((2-fluorobenzyl)oxy)benzamide: Another positional isomer with the fluorobenzyl group in a different position.
Uniqueness
3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C16H15ClFNO3 |
|---|---|
Poids moléculaire |
323.74 g/mol |
Nom IUPAC |
3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C16H15ClFNO3/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-4-3-5-12(18)6-10/h3-8H,2,9H2,1H3,(H2,19,20) |
Clé InChI |
OPDXVCWAQOVTTB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


